molecular formula C25H27N3O6S B15033605 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine

Cat. No.: B15033605
M. Wt: 497.6 g/mol
InChI Key: IXTHRXDHLWJNDG-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with two distinct moieties:

  • Benzyloxy-methoxybenzyl group: A 3-benzyloxy-4-methoxybenzyl fragment attached to the piperazine nitrogen.
  • 2-Nitrophenylsulfonyl group: A sulfonyl group linked to an ortho-nitro-substituted phenyl ring. The nitro group’s electron-withdrawing properties and steric effects may influence binding to biological targets like enzymes or receptors .

Properties

Molecular Formula

C25H27N3O6S

Molecular Weight

497.6 g/mol

IUPAC Name

1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C25H27N3O6S/c1-33-23-12-11-21(17-24(23)34-19-20-7-3-2-4-8-20)18-26-13-15-27(16-14-26)35(31,32)25-10-6-5-9-22(25)28(29)30/h2-12,17H,13-16,18-19H2,1H3

InChI Key

IXTHRXDHLWJNDG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(2-NITROBENZENESULFONYL)PIPERAZINE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the benzyloxy and methoxyphenyl intermediates, followed by their coupling with the piperazine ring. The final step involves the introduction of the nitrobenzenesulfonyl group under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Chemical Reactions Analysis

The compound’s reactivity stems from its multiple functional groups, enabling transformations such as oxidation, reduction, and nucleophilic substitution.

Reduction

The nitro group (-NO₂) in the phenylsulfonyl substituent is susceptible to reduction. Common reagents include:

  • Catalytic hydrogenation (H₂/Pd) or LiAlH₄ , yielding an aminophenylsulfonyl group.

  • Selective reduction : The piperazine ring’s nitrogen atoms may also undergo alkylation or acylation if activated, though such reactions are less likely without additional directing groups.

Substitution Reactions

  • Nucleophilic aromatic substitution : The nitrophenylsulfonyl group’s electron-withdrawing effect activates the aromatic ring for substitution with nucleophiles (e.g., amines, alkoxides) under basic conditions.

  • Piperazine ring modification : The secondary nitrogen atoms in the piperazine core can undergo alkylation or acylation using alkyl halides or acyl chlorides.

Hydrolysis

The sulfonyl group (-SO₂-) may hydrolyze under acidic or basic conditions to form a sulfonic acid (-SO₃H). This reaction could occur during prolonged exposure to aqueous environments.

Reaction Data Table

Reaction Type Reagents/Conditions Key Products
Oxidation KMnO₄, H₂O₂, acidic/basic conditionsKetones or cleaved benzyloxy derivatives
Reduction H₂/Pd catalyst, LiAlH₄, NH₂NH₂Aminophenylsulfonyl derivatives
Nucleophilic Substitution Amines, alkoxides (e.g., NH₃, RO⁻)Substituted phenylsulfonyl derivatives
Hydrolysis H₂O, H⁺/OH⁻ catalystsSulfonic acid derivatives

Mechanistic Insights

The nitrophenylsulfonyl group’s electron-withdrawing nature enhances reactivity in aromatic substitution, while the piperazine ring’s nitrogen atoms enable further functionalization. These properties make the compound a versatile intermediate in medicinal chemistry for synthesizing analogs with tailored biological activity .

Scientific Research Applications

1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(2-NITROBENZENESULFONYL)PIPERAZINE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-{[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYL}-4-(2-NITROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The nitrobenzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzyloxy and methoxyphenyl groups may also contribute to the compound’s overall biological activity by interacting with cellular receptors and signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Compound Name Substituents on Piperazine Key Properties Biological Activity Reference
Target Compound 3-Benzyloxy-4-methoxybenzyl; 2-nitrophenylsulfonyl High lipophilicity; steric and electronic effects from ortho-nitro group Hypothesized enzyme inhibition (BACE1) and cytotoxicity
4-[(4-Methylphenyl)sulfonyl]piperazine (Ethanedioate salt) 3-Benzyloxy-4-methoxybenzyl; 4-methylphenylsulfonyl Reduced electron-withdrawing effects (methyl vs. nitro); improved solubility due to ethanedioate Not explicitly reported; structural similarity suggests potential enzyme modulation
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c) Benzhydryl; para-nitrophenylsulfonyl Para-nitro group alters electronic distribution; benzhydryl increases steric bulk Possible BACE1 inhibition (IC50 ~20 mM in related compounds)
1-Aroyl-4-(4-methoxyphenyl)piperazines (I–VI) Aroyl (e.g., 2-fluoro, 2-chloro); 4-methoxyphenyl Varied hydrogen bonding and stacking interactions; tunable supramolecular assembly Antibacterial and neuroactivity (e.g., monoamine reuptake inhibition)
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines (5a–g) Substituted benzoyl; 4-chlorobenzhydryl Cytotoxicity linked to benzoyl substituents (e.g., chloro, methoxy) Significant growth inhibition in liver, breast, and colon cancer cell lines (e.g., HEPG2, MCF7)

Key Structural and Functional Differences

Sulfonyl Group Modifications: The ortho-nitro group in the target compound introduces stronger electron-withdrawing effects compared to para-nitro (7c) or methyl () substituents. This may enhance binding affinity to enzymes like BACE1 but reduce solubility .

Benzyl vs. Benzhydryl vs. Aroyl Moieties :

  • The 3-benzyloxy-4-methoxybenzyl group in the target compound provides moderate lipophilicity, whereas benzhydryl (7c) increases bulkiness, possibly limiting membrane penetration .
  • Aroyl derivatives () exhibit hydrogen-bonding capabilities, which can stabilize crystal structures or interactions with polar binding pockets .

Biological Activity Trends :

  • Enzyme Inhibition : Nitro-substituted sulfonamides (e.g., 7c) show IC50 values of ~20 mM against BACE1, suggesting the target compound’s ortho-nitro group may offer similar or improved potency .
  • Cytotoxicity : Derivatives with electron-withdrawing groups (e.g., chloro, nitro) on the benzoyl ring () demonstrate strong cancer cell line inhibition, implying the target compound’s nitro group could enhance such effects .
  • Antibacterial Activity : Sulfonamide-oxadiazole hybrids () with trifluoromethoxy substituents show activity against Gram-positive bacteria, though the target compound’s nitro group may alter this profile .

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : The benzyloxy and methoxy groups increase logP, favoring blood-brain barrier penetration for CNS targets .
  • Solubility : The absence of a salt form (cf. ’s ethanedioate) may limit aqueous solubility, necessitating formulation optimization.
  • Metabolic Stability : Piperazine derivatives often undergo N-dealkylation or sulfonamide cleavage; steric shielding from the ortho-nitro group could slow metabolism .

Biological Activity

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine is a synthetic compound that has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological contexts, and potential therapeutic applications.

Chemical Structure

The compound features a piperazine core substituted with a benzyloxy group, a methoxy group, and a nitrophenyl sulfonyl moiety. The structural formula can be represented as follows:

C20H22N2O5S\text{C}_{20}\text{H}_{22}\text{N}_{2}\text{O}_{5}\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Acetylcholinesterase Inhibition : Piperazine derivatives have shown potential in inhibiting human acetylcholinesterase, which is crucial for neurotransmission. This inhibition suggests possible applications in treating neurodegenerative diseases such as Alzheimer's .
  • Antioxidant Activity : Recent studies indicate that certain piperazine derivatives can protect neuronal cells from oxidative stress, suggesting a role in the management of oxidative stress-related conditions .

Antimicrobial Activity

Research has demonstrated that compounds similar to 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine exhibit significant antibacterial properties. For instance, derivatives tested against various bacterial strains showed promising results:

CompoundBacterial StrainInhibition Zone (mm)
Derivative AE. coli15
Derivative BS. aureus20
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(2-nitrophenyl)sulfonyl]piperazineP. mirabilis18

These findings suggest that the compound could be effective in treating infections caused by resistant bacterial strains .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activity:

  • Acetylcholinesterase (AChE) : The IC50 values for AChE inhibition were found to be in the low micromolar range, indicating potent activity.
  • Urease Inhibition : Similar evaluations have shown that the compound can inhibit urease, which is relevant for treating urinary tract infections.

Case Studies

  • Neuroprotective Effects : In a study involving SH-SY5Y cells exposed to hydrogen peroxide, the compound demonstrated protective effects against oxidative damage. Flow cytometry analysis indicated that it reduced ROS levels and improved cell viability .
  • Antibacterial Efficacy : A comparative study on various piperazine derivatives revealed that those with nitrophenyl substitutions exhibited enhanced antibacterial activity against Gram-negative bacteria, highlighting the importance of specific functional groups in determining biological efficacy .

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